N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan
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Overview
Description
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan is a synthetic compound that combines the structural features of coumarin and tryptophan derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Tryptophan derivatives, on the other hand, are essential amino acids involved in various metabolic pathways . The combination of these two moieties in a single molecule aims to harness the beneficial properties of both.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan involves multiple steps. One common method includes the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with 2-bromo-propanoic acid, followed by coupling with 5-hydroxytryptophan . The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as N,N’-carbonyldiimidazole .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Such as 4-methyl-2-oxo-2H-chromen-7-yl derivatives.
Tryptophan Derivatives: Including 5-hydroxytryptophan and its analogs.
Uniqueness
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan is unique due to its combined structural features of coumarin and tryptophan, which may offer synergistic biological activities .
Properties
Molecular Formula |
C26H26N2O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H26N2O7/c1-4-15-10-23(30)35-24-13(2)22(8-6-18(15)24)34-14(3)25(31)28-21(26(32)33)9-16-12-27-20-7-5-17(29)11-19(16)20/h5-8,10-12,14,21,27,29H,4,9H2,1-3H3,(H,28,31)(H,32,33) |
InChI Key |
SSTKTMCDROXOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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